2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol
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Overview
Description
2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol is an organic compound with the molecular formula C15H28O2Si. It is a versatile reagent commonly used in synthetic organic chemistry, particularly in the synthesis of complex molecules. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable alcohol under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol involves its reactivity with various functional groups. The silyloxy group provides stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butyl-dimethyl-silyloxy)-ethanol
- (Tert-butyl-dimethyl-silyloxy)acetaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness
2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry for the construction of complex molecules .
Properties
Molecular Formula |
C15H28O2Si |
---|---|
Molecular Weight |
268.47 g/mol |
IUPAC Name |
(2E)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethanol |
InChI |
InChI=1S/C15H28O2Si/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14,16H,1,7-8,10-11H2,2-6H3/b13-9+ |
InChI Key |
ACGPHRQKCDCZAG-UKTHLTGXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)/C(=C/CO)/C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCO)C1 |
Origin of Product |
United States |
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